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molecular formula C6H10S2 B194250 Diallyl disulfide CAS No. 2179-57-9

Diallyl disulfide

Cat. No. B194250
M. Wt: 146.3 g/mol
InChI Key: PFRGXCVKLLPLIP-UHFFFAOYSA-N
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Patent
US08623923B2

Procedure details

10 ml of diallyl disulphide (DADS) were stirred into 100 ml ethanol/water (1:1). 20 grams of potassium peroxymonosulfate (Oxone®) was added slowly over 2 hours, and stirred at below 10° C. until no further reaction was observed. The resultant solution was then filtered, and then extracted with diethyl ether (2×50 ml). The diethyl ether layers were combined and washed with 10% brine solution 2×50 ml. The ether layer was dried with magnesium sulfate then reduced to under vacuum. Removal of the solvent produced a yellow oil of pure allicin better than 90% (expressed as a % of pure material). The pure allicin may then be treated as per Example 1 for conversion to ajoene.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:4][S:5][CH2:6][CH:7]=[CH2:8])[CH:2]=[CH2:3].S([O-])(O[O-])(=O)=[O:10].[K+].[K+]>C(O)C.O>[CH2:3]=[CH:2][CH2:1][S:4](=[O:10])[S:5][CH2:6][CH:7]=[CH2:8] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C=C)SSCC=C
Name
ethanol water
Quantity
100 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)(=O)(O[O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred at below 10° C. until no further reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant solution was then filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×50 ml)
WASH
Type
WASH
Details
washed with 10% brine solution 2×50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
C=CCS(SCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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